2-(Methylamino)propane-1,3-diol
Description
Contextualization of Aminopropanediols in Organic and Medicinal Chemistry
Aminopropanediols are a versatile class of organic compounds that serve as crucial building blocks and intermediates in both organic synthesis and medicinal chemistry. Their structure, which combines the functionality of amines and diols, allows for a wide range of chemical modifications. The parent compound, propane-1,3-diol, is a viscous, water-miscible liquid used in the synthesis of polymers like polytrimethylene terephthalate (B1205515), as well as in solvents and antifreeze. nih.govebi.ac.ukwikipedia.org
The introduction of an amino group to the propane-1,3-diol backbone, creating aminopropanediols, significantly broadens their chemical utility. These compounds are key precursors for more complex molecules. For instance, 2-amino-1,3-propanediols are used as a platform to synthesize a variety of functional cyclic carbonate monomers. rsc.org These monomers can then be polymerized to create well-defined, biodegradable polymers, which are of great interest for developing next-generation materials for biomedical applications. rsc.org
In medicinal chemistry, aminopropanediol derivatives have been investigated for various therapeutic purposes. They form the structural core of molecules designed as immunomodulators and potent sodium channel blockers for treating conditions like ischemic stroke. google.comnih.gov The ability to present two bioactive components within a single, more lipophilic molecule can enhance drug delivery across cellular barriers, including the blood-brain barrier. google.com
Historical Perspective and Evolving Research Landscape of Substituted Propane-1,3-diols
The study of substituted propane-1,3-diols has evolved from the initial applications of the parent molecule, 1,3-propanediol (B51772). Historically, 1,3-propanediol was produced through chemical processes such as the hydration of acrolein. wikipedia.org However, the research landscape has shifted significantly with the advent of biotechnology. More sustainable production routes have been developed, including the fermentation of glycerol (B35011) or the conversion of glucose using genetically modified microorganisms like E. coli. wikipedia.orgebi.ac.uk This "green" production method has made 1,3-propanediol a more accessible bulk chemical. ebi.ac.uk
This increased availability has spurred further research into its derivatives. Scientists have explored how adding different functional groups to the propane-1,3-diol structure can lead to materials and compounds with novel properties. The synthesis of 2-methyl-1,3-propanediol (B1210203) is one such example, where the substitution is a methyl group. prepchem.comgoogle.com The development of aminopropanediol derivatives for creating functional polymers and bioactive compounds represents a key area of this evolving research. rsc.orggoogle.com The strategic placement of substituents allows for precise control over the final properties of the molecule, a central theme in modern chemical synthesis.
Overview of Key Academic Research Domains Related to 2-(Methylamino)propane-1,3-diol
The primary academic research domain for this compound is its role as a chemical intermediate and a reference standard in pharmaceutical analysis.
One of its most specific documented roles is as a known impurity of Iopromide. guidechem.com Iopromide is a non-ionic, water-soluble iodinated contrast agent used in medical imaging, such as X-ray and CT scans. In the synthesis and quality control of pharmaceutical ingredients like Iopromide, it is critical to identify and quantify any impurities. Therefore, this compound is synthesized and used as a reference material to ensure the purity and safety of the final drug product.
Furthermore, given the utility of the aminopropanediol scaffold, this compound serves as a valuable building block in synthetic organic chemistry. Its precursor, 2-amino-1,3-propanediol (B45262), can be synthesized and subsequently methylated to produce this compound. guidechem.comchemicalbook.com This positions the compound as an intermediate for creating more complex molecules with potential applications in materials science and medicinal chemistry, following the established versatility of the aminopropanediol class. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFOWIJFFPALOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608556 | |
| Record name | 2-(Methylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77697-86-0 | |
| Record name | 2-(Methylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methylamino Propane 1,3 Diol and Its Analogs
Established Chemical Synthesis Pathways
Several foundational methods are employed for the synthesis of 2-(methylamino)propane-1,3-diol and its analogs. These include reductive amination, nucleophilic substitution, and epoxide ring-opening reactions, each offering distinct advantages in terms of starting material availability and reaction conditions.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for the formation of amines. masterorganicchemistry.com This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this could conceptually start from a suitable dihydroxy-ketone precursor.
A common approach for synthesizing related 2-aminopropane-1,3-diol structures involves the reductive amination of appropriate carbonyl compounds. researchgate.net For instance, the synthesis of various 2-substituted 2-aminopropane-1,3-diols has been achieved, which can serve as precursors to N-methylated analogs. nih.gov The choice of reducing agent is crucial for the success of reductive amination, with reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly employed due to their selectivity. masterorganicchemistry.com
| Starting Material | Reagents | Product | Notes |
| 2-hydroxy-1,3-propanedial (hypothetical) | Methylamine (B109427), Reducing Agent (e.g., NaBH₃CN) | This compound | Direct synthesis via reductive amination. |
| Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate | 1. CaCl₂, NaBH₄, Ethanol/Water2. 6M HCl | 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride (Fingolimod) | A multi-step process involving reduction of an ester to a diol followed by deprotection. justia.com |
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions provide a direct route to aminopropanediols by displacing a leaving group with an amine. A common precursor for such syntheses is 2-amino-1,3-propanediol (B45262) (serinol), which is commercially available. rsc.org The amino group of serinol can be selectively reacted with various electrophiles. rsc.org
For the synthesis of this compound, a potential pathway involves the N-alkylation of a protected 2-aminopropane-1,3-diol derivative, followed by deprotection. Another approach could utilize a starting material where a leaving group at the C2 position is displaced by methylamine. For example, the synthesis of 2-amino-1,3-propanediol can be achieved from 2-chloropropane-1,3-diol. chemicalbook.com
A related synthesis of 1,3-diaminopropan-2-ols has been demonstrated through the reaction of primary amines with epichlorohydrin, followed by further substitution. researchgate.net This highlights the utility of nucleophilic substitution in building the aminopropanol (B1366323) backbone.
| Starting Material | Reagent(s) | Product | Reference |
| 2-Amino-1,3-propanediol | Electrophile (e.g., Alkyl halide) | N-substituted 2-aminopropane-1,3-diol | rsc.org |
| 2-chloropropane-1,3-diol | Ammonia (B1221849) | 2-Amino-1,3-propanediol | chemicalbook.com |
Ring-Opening Reactions of Epoxide Precursors
The ring-opening of epoxides with nucleophiles is a powerful and stereospecific method for the synthesis of 1,2-difunctionalized compounds. thieme-connect.demdpi.com This strategy is particularly valuable for accessing chiral aminopropanediols when enantiomerically pure epoxides are used. The reaction of an epoxide with an amine, such as methylamine, can directly yield an amino alcohol. nih.gov
For instance, the synthesis of chiral this compound could be envisioned starting from a chiral glycidol (B123203) derivative. The epoxide ring of glycidol can be opened by methylamine to afford 3-(methylamino)propane-1,2-diol. Subsequent chemical modifications would be necessary to obtain the desired 1,3-diol structure. The regioselectivity of the epoxide opening is a key consideration and can often be controlled by the choice of catalyst and reaction conditions. mdpi.com
| Epoxide Precursor | Nucleophile | Catalyst/Conditions | Product |
| meso-Epoxide | Benzoic Acid | Cobalt-salen catalyst | Hemiester |
| Chiral Epoxide | Secondary Amine | (t-BuO)₂Mg | Ring-opened amino alcohol |
| Chiral Allylic Alcohol | 1. mCPBA2. LiCu(Me)₂ | - | Diol with introduced methyl group |
Stereoselective Synthesis and Chiral Induction
The synthesis of enantiomerically pure this compound and its analogs is crucial for their application in pharmaceuticals and as chiral ligands. Asymmetric catalysis and enzymatic methods are the primary strategies employed to achieve high levels of stereocontrol. nih.govchiralpedia.com
Enzymatic Desymmetrization Techniques
Enzymatic desymmetrization is a powerful technique for the synthesis of chiral molecules from prochiral or meso starting materials. researchgate.net This approach utilizes the high stereoselectivity of enzymes, such as lipases, to selectively modify one of two enantiotopic functional groups. researchgate.net
For the synthesis of chiral aminopropanediols, the desymmetrization of a prochiral 2-substituted-1,3-propanediol derivative can be employed. For example, the enantioselective acylation of a 2-aryl-1,3-propanediol using a lipase (B570770) can yield a chiral monoester, which can then be further elaborated to the desired chiral aminopropanediol. dicp.ac.cn Lipases from Candida antarctica (Novozym 435) are often effective for such transformations. researchgate.net While direct enzymatic desymmetrization to produce this compound is not widely documented, the principles can be applied to suitable precursors.
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (e.e.) |
| Prochiral 2,5-cyclohexadienones | Ene-reductase (Bacillus subtilis YqjM) | Asymmetric reduction | Chiral cyclohexenones | High |
| Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate | Candida antarctica lipase B (Novozym 435) | Asymmetric hydrolysis | (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid | >99% |
| Prochiral diols | Lipase | Enantioselective acylation | Chiral monoesters | High |
Asymmetric Catalysis in Aminopropanediol Synthesis
Asymmetric catalysis offers a broad and versatile platform for the synthesis of chiral compounds, including aminopropanediols. nih.gov This field encompasses the use of chiral metal complexes and organocatalysts to control the stereochemical outcome of a reaction. chiralpedia.com
Key strategies in asymmetric catalysis that are applicable to the synthesis of chiral aminopropanediols include:
Asymmetric Hydrogenation: The reduction of a prochiral ketone or imine using a chiral catalyst can produce a chiral alcohol or amine with high enantioselectivity. nih.gov
Asymmetric Epoxidation and Ring-Opening: The Sharpless asymmetric epoxidation of allylic alcohols provides a reliable route to chiral epoxides. mdpi.comencyclopedia.pub Subsequent regioselective and stereospecific ring-opening with an amine nucleophile can yield chiral amino alcohols. mdpi.com
Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene to a chiral vicinal amino alcohol. rsc.org
For example, the synthesis of a chiral 2-aminopropane-1,3-diol derivative was a key step in the development of the immunosuppressive agent Fingolimod. nih.gov The absolute configuration at the quaternary carbon was found to be crucial for its biological activity, underscoring the importance of stereocontrolled synthesis. nih.gov
| Reaction Type | Catalyst Type | Substrate | Product |
| Asymmetric Epoxidation | Titanium/Tartrate complex (Sharpless) | Allylic alcohol | Chiral epoxide |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Prochiral ketone/imine | Chiral alcohol/amine |
| Asymmetric Desymmetrization of meso-diols | Chiral Dinuclear Zinc Catalyst | meso-1,2-diol | Chiral monoester |
| Asymmetric Aminohydroxylation | Chiral Osmium Catalyst | Alkene | Chiral vicinal amino alcohol |
Green Chemistry and Biocatalytic Routes
The development of sustainable and environmentally friendly methods for chemical synthesis is a paramount goal in modern chemistry. Green chemistry principles encourage the use of renewable feedstocks, the reduction of hazardous waste, and the utilization of highly efficient catalytic processes. Biocatalysis, employing either whole microbial cells or isolated enzymes, has emerged as a powerful tool in this endeavor. These biological systems offer high selectivity and operate under mild reaction conditions, presenting attractive alternatives to conventional chemical methods for producing complex molecules like this compound and its structural analogs.
Microbial Production and Bioconversion Strategies of Related Compounds
While direct microbial synthesis of this compound is not extensively documented, the microbial production of structurally related diols, particularly 1,3-propanediol (B51772) (1,3-PD), is well-established and serves as a model for green chemical production. The fermentative production of 1,3-PD from glycerol (B35011), a renewable byproduct of biodiesel production, has been a subject of intense research for over a century. nih.gov
Microorganisms capable of converting glycerol to 1,3-PD primarily belong to the families Enterobacteriaceae (e.g., Klebsiella pneumoniae) and Clostridiaceae (e.g., Clostridium butyricum and Clostridium pasteurianum). nih.gov The core of this bioconversion is a two-step enzymatic process within the microbe:
A dehydratase enzyme converts glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA).
An oxidoreductase then reduces 3-HPA to the final product, 1,3-propanediol.
Beyond 1,3-propanediol, bioconversion strategies have been developed for other related diols. For instance, whole cells of Gluconobacter oxydans can be used for the oxidative biotransformation of 2-methyl-1,3-propanediol (B1210203). rsc.org This process, involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes, converts the diol into 3-hydroxy-2-methylpropionic acid with high selectivity. rsc.org Such microbial transformations highlight the potential for creating functionalized diols from simple precursors.
| Microorganism | Substrate | Product(s) | Key Findings | Reference(s) |
| Klebsiella pneumoniae | Glycerol | 1,3-Propanediol, 2,3-Butanediol, Ethanol, Acetate | One of the most studied microorganisms for 1,3-PD production; can achieve high product concentrations. | researchgate.net |
| Clostridium butyricum | Glycerol | 1,3-Propanediol, Butyric Acid, Acetic Acid | Can utilize crude glycerol from biodiesel production; some strains show high tolerance to impurities. | researchgate.net |
| Gluconobacter oxydans | 2-Methyl-1,3-propanediol | 3-Hydroxy-2-methylpropionic acid | Demonstrates high conversion (95-100%) and selectivity (>95%) under optimal conditions (pH 6-7.5, 25-30 °C). | rsc.org |
| Escherichia coli (engineered) | Glucose / Glycerol | 1,3-Propanediol | Metabolic engineering efforts focus on creating strains that can produce 1,3-PD from glucose, a more accessible feedstock. | nih.gov |
Enzymatic Transformations of Glycerol Derivatives
The use of isolated enzymes offers a more controlled approach for synthesizing chiral amino alcohols and other functionalized diols from glycerol and its derivatives. This strategy avoids the complexities of cellular metabolism and byproduct formation associated with whole-cell fermentation. Biocatalytic routes using enzymes like lipases, proteases, dioxygenases, and transaminases are particularly attractive due to their high stereo- and regioselectivity. nih.govnih.gov
One prominent strategy involves the enzymatic synthesis of amino acid-glycerol conjugates. Readily available industrial proteases and lipases can catalyze the selective acylation of one of the primary hydroxyl groups of glycerol with an N-protected amino acid. rsc.org This method has been successfully applied to a range of amino acids, yielding diastereoisomeric mixtures of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives with yields between 61% and 89%. rsc.org The reaction proceeds efficiently in glycerol as the solvent, often with minimal added aqueous buffer, representing a highly atom-economical process. rsc.org Similarly, the protease Optimase M-440 has been used to synthesize amino acid-sugar alcohol conjugates by regioselectively acylating the primary hydroxyl groups of various sugar alcohols, including glycerol, in organic solvents like pyridine. researchgate.net
Enzymatic cascade reactions provide a powerful method for constructing chiral amino alcohols. A multi-enzyme system can convert simple, achiral starting materials into complex, optically pure products in a single pot. nih.govnih.gov For example, a cascade involving a transketolase and a transaminase has been developed for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol, a key building block for pharmaceuticals. nih.gov Another protocol uses a dioxygenase to regioselectively hydroxylate the side chain of L-lysine, followed by a decarboxylase to cleave the carboxylic acid group, resulting in optically enriched amino alcohols with excellent yields. nih.gov These enzymatic approaches dispense with the need for tedious protection and deprotection steps common in conventional organic synthesis and offer superior control over stereochemistry. nih.gov
| Enzyme(s) | Substrate(s) | Product Type | Key Findings | Reference(s) |
| Industrial Proteases/Lipases | Glycerol, Nα-protected amino acids | Amino acid glyceryl esters | Selectively acylates one of the primary hydroxyl groups of glycerol; yields of 61-89% achieved. | rsc.org |
| Optimase M-440 (Serine Protease) | Sugar alcohols (e.g., sorbitol, glycerol), N-t-Boc-protected L-amino acids | Amino acid-sugar alcohol conjugates | Pyridine was the most effective solvent; regioselective acylation of primary -OH groups in good yields. | researchgate.net |
| Dioxygenase and Decarboxylase | L-lysine | Chiral amino alcohols | Cascade reaction achieves regio- and diastereoselective oxidation followed by decarboxylation; yields >93%. | nih.gov |
| Transketolase and Transaminase | Non-chiral starting materials | Chiral amino-alcohols | Coupled enzymatic reaction in a continuous-flow microreactor for the synthesis of complex chiral molecules. | nih.gov |
Chemical Reactivity and Derivatization Chemistry of 2 Methylamino Propane 1,3 Diol
Fundamental Reaction Mechanisms
The reactivity of 2-(methylamino)propane-1,3-diol is dictated by its functional groups: a secondary amine and two primary hydroxyl groups. These groups allow the molecule to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Oxidation and Reduction Pathways
The oxidation of diols can lead to a range of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the carbon-carbon bond between the hydroxyl groups. For instance, the oxidation of vicinal diols with periodic acid results in the formation of aldehydes or ketones. vedantu.comdoubtnut.com While this compound is not a vicinal diol, the hydroxyl groups can still be oxidized. The oxidation of propane-1,3-diol with potassium permanganate (B83412) has been shown to yield 3-hydroxy-propanal. ajchem-a.comresearchgate.net The secondary amine group in this compound can also be oxidized, though this is generally less common under standard conditions.
Reduction reactions of this compound are less common as the functional groups are already in a reduced state. However, derivatives of this compound, such as amides formed from the amine, can be reduced. For example, amides can be reduced to tertiary amines using strong reducing agents like lithium aluminum hydride. youtube.com
Nucleophilic and Electrophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the secondary amine makes this compound a nucleophile. ksu.edu.sa This allows it to participate in nucleophilic substitution reactions, where it can attack an electrophilic carbon atom, displacing a leaving group. ksu.edu.sa The hydroxyl groups can also act as nucleophiles, particularly when deprotonated to form alkoxides.
The general mechanism for nucleophilic substitution can be either bimolecular (SN2) or unimolecular (SN1), depending on the substrate and reaction conditions. ksu.edu.sa In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ksu.edu.sa In an SN1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sa
Electrophilic substitution reactions involving this compound are less common as the molecule itself is electron-rich. However, the hydroxyl and amine groups can be made more reactive towards electrophiles through various activation methods.
Synthesis of Functionalized Derivatives
The presence of both amine and hydroxyl functional groups allows for the selective synthesis of a wide range of derivatives.
Preparation of Amine-Modified Aminopropanediol Derivatives
The secondary amine of this compound can be modified through various reactions to create new derivatives. One common method is reductive amination, where the amine reacts with an aldehyde or ketone to form an enamine or imine, which is then reduced to a more substituted amine. youtube.com Another approach involves reacting the amine with an acid chloride to form an amide, which can subsequently be reduced to a tertiary amine. youtube.com
The synthesis of tertiary amines can be achieved by introducing an additional alkyl group to the secondary amine. youtube.com This can be done through direct alkylation with an alkyl halide, though this can sometimes lead to over-alkylation. youtube.com A more controlled method is the formation of an enamine from the reaction of the secondary amine with a ketone or aldehyde, followed by reduction. youtube.com
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde/Ketone | Tertiary Amine (via Reductive Amination) |
| This compound | Acid Chloride | Amide |
| Amide Derivative | Lithium Aluminum Hydride | Tertiary Amine |
| This compound | Alkyl Halide | Tertiary Amine |
Synthesis of Hydroxyl-Functionalized Propane-1,3-diol Derivatives
The hydroxyl groups of this compound can be functionalized through esterification or etherification reactions. Esterification involves reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form an ester. This reaction is often catalyzed by an acid.
Etherification involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide ion, which then attacks the alkyl halide.
The selective functionalization of one hydroxyl group over the other can be challenging but can be achieved by using protecting groups or by controlling the stoichiometry of the reactants.
| Reaction Type | Reactants | Product Type |
| Esterification | This compound, Carboxylic Acid/Derivative | Ester |
| Etherification | This compound, Alkyl Halide, Base | Ether |
Role as Versatile Building Blocks in Complex Molecule Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules due to its bifunctional nature. illinois.edu The presence of both nucleophilic amine and hydroxyl groups allows for the sequential or simultaneous introduction of different functionalities, leading to the construction of diverse molecular architectures. mdpi.com
This compound and its derivatives can be used to create molecules with specific properties, such as increased lipophilicity, which can be advantageous for drug delivery. google.comgoogle.com By linking bioactive molecules to the propane-1,3-diol backbone, new compounds with potentially enhanced therapeutic effects can be synthesized. google.comgoogle.com For example, amino acids, which are crucial components of proteins and play roles in cell regulation, can be incorporated into structures built from this diol. google.com
The ability to create both amine- and hydroxyl-functionalized derivatives makes this compound a key component in the toolbox of synthetic chemists for constructing complex target molecules. illinois.edunih.gov
Advanced Structural Characterization and Theoretical Chemistry Studies
Spectroscopic Analysis for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for mapping the carbon-hydrogen framework of a molecule. For 2-(Methylamino)propane-1,3-diol, ¹H and ¹³C NMR would provide definitive evidence for its structure.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the nitrogen would likely appear as a singlet, or a doublet if coupled to the N-H proton. The methine proton at the C2 position would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the two CH₂OH groups would also present as multiplets. The protons of the hydroxyl (OH) and amine (NH) groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.
To illustrate, we can examine the ¹H NMR data for a related isomer, 3-(Methylamino)propane-1,2-diol . chemicalbook.com The reported chemical shifts provide a reference for the types of signals expected.
Interactive Table 1: ¹H NMR Chemical Shift Data for 3-(Methylamino)propane-1,2-diol chemicalbook.com
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methyl (N-CH₃) | 2.410 | s |
| Methylene (N-CH₂) | 2.559 - 2.611 | m |
| Methine (CH-OH) | 3.779 | m |
| Methylene (CH₂-OH) | 3.482 - 3.543 | m |
Note: Data recorded in CDCl₃. s = singlet, m = multiplet, br s = broad singlet.
Similarly, a ¹³C NMR spectrum would show four distinct signals for the four carbon atoms in this compound, confirming the molecular symmetry.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the hydroxyl and amine groups. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of O-H stretching vibrations, likely broadened due to hydrogen bonding. A peak in the range of 3300-3500 cm⁻¹ could also be attributed to the N-H stretch of the secondary amine. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, while C-O and C-N stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).
For comparison, the IR spectra of related diols and amino alcohols provide a basis for these expected absorptions. For instance, the IR spectrum of 2-Methyl-1,3-propanediol (B1210203) shows a strong, broad absorption for the O-H group. chemicalbook.com Likewise, data for 3-Aminopropane-1,2-diol confirms the presence of characteristic amine and hydroxyl absorption bands. nih.gov
Interactive Table 2: Characteristic IR Absorption Bands for Related Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 2-Methyl-1,3-propanediol chemicalbook.com | O-H stretch | ~3340 (broad) |
| C-H stretch | ~2880-2960 | |
| C-O stretch | ~1040 | |
| 3-Aminopropane-1,2-diol nih.gov | O-H/N-H stretch | ~3300-3400 (broad) |
| C-H stretch | ~2850-2950 |
UV-Visible spectroscopy is generally used for molecules containing chromophores, such as conjugated systems. Since this compound is a saturated aliphatic compound, it is not expected to show significant absorption in the UV-Vis region (200-800 nm).
X-ray Diffraction (XRD) and Crystallographic Investigations
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. nih.govmdpi.com If a suitable single crystal of this compound could be grown, XRD analysis would reveal the exact conformation of the molecule in the solid state.
Computational Chemistry and Molecular Modeling
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the properties of this compound. Theoretical models can predict molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov DFT calculations could be employed to optimize the geometry of this compound, predicting its most stable conformation. These calculations can also yield thermodynamic properties such as enthalpy of formation and Gibbs free energy, providing insights into the molecule's stability.
DFT studies on related amino acids and polyols have demonstrated the accuracy of this method in predicting molecular structures and properties. mdpi.comresearchgate.net For this compound, DFT would likely show that intramolecular hydrogen bonding between the hydroxyl groups and the amino group can contribute to the stability of certain conformers.
Frontier Molecular Orbital (FMO) Analysis and Charge Properties
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com
An FMO analysis of this compound would provide insights into its reactivity. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. For this molecule, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com
DFT can also be used to calculate the distribution of electron density and generate an electrostatic potential map. This map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen and nitrogen atoms would be regions of negative potential, while the hydrogen atoms of the hydroxyl and amine groups would be regions of positive potential, highlighting the sites susceptible to electrophilic and nucleophilic attack, respectively.
Interactive Table 3: Predicted Electronic Properties from Theoretical Calculations
| Property | Predicted Characteristic for this compound |
|---|---|
| HOMO Localization | Primarily on the lone pairs of the nitrogen and oxygen atoms |
| LUMO Localization | Distributed over the σ* anti-bonding orbitals |
| HOMO-LUMO Gap | A relatively large gap, indicative of a stable molecule |
| Electrostatic Potential | Negative potential around N and O atoms; Positive potential around OH and NH protons |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar, localized Lewis structures of bonds and lone pairs. uni-muenchen.de This approach provides a quantitative description of delocalization effects by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netuba.ar For this compound, NBO analysis elucidates the hyperconjugative interactions that contribute to its molecular stability.
The key donor orbitals in this molecule are the lone pairs on the nitrogen atom (LP(N)) and the two oxygen atoms (LP(O)). The primary acceptor orbitals are the antibonding orbitals (σ*) associated with the C-C, C-O, C-N, and C-H bonds. The delocalization of electron density from a donor orbital to an acceptor orbital corresponds to a stabilizing interaction, the magnitude of which can be estimated using second-order perturbation theory. sphinxsai.com This stabilization energy, denoted as E(2), is directly proportional to the strength of the interaction. sphinxsai.comresearchgate.net
In this compound, significant stabilizing interactions are anticipated. The lone pair of the nitrogen atom can delocalize into the antibonding orbitals of the adjacent C-C and C-H bonds. Similarly, the lone pairs of the two hydroxyl oxygen atoms can donate electron density to neighboring σ* orbitals. These interactions, particularly the n → σ* transitions, are crucial in defining the electronic structure and reactivity of the molecule. For amino alcohols, these delocalizations play a significant role in determining conformational preferences and the nature of intramolecular hydrogen bonding. nih.gov
Table 1: Anticipated Major NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP (N) | σ* (C2-C1) / σ* (C2-C3) | n → σ | Moderate |
| LP (N) | σ (C-H on methyl group) | n → σ | Weak |
| LP (O1) / LP (O3) | σ (C1-C2) / σ* (C3-C2) | n → σ | Strong |
| LP (O1) / LP (O3) | σ (C-H on adjacent C) | n → σ | Moderate |
| σ (C-H) | σ (C-N) / σ* (C-O) | σ → σ* | Weak-Moderate |
Note: The stabilization energies are predictive and relative, based on typical values for similar functional groups in related molecules. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations in Conformational Analysis
Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, providing profound insights into their conformational flexibility and dynamics. nih.govacs.org By simulating the atomic motions over time, MD can map the potential energy surface of a molecule and identify its most stable or frequently visited conformations. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for understanding its structural behavior in different environments. acs.org
The conformational landscape of this compound is determined by the rotation around its C-C, C-O, and C-N bonds. These rotations govern the spatial arrangement of the two hydroxyl groups and the methylamino group. The interplay between these groups, particularly the potential for the formation of intramolecular hydrogen bonds, dictates which conformations are energetically favorable. mdpi.com
Studies on analogous molecules like 1,3-propanediol (B51772) have shown that the conformational preferences are highly sensitive to the environment. medchemexpress.comnih.gov In the gas phase or aprotic solvents, conformations stabilized by intramolecular hydrogen bonds may be prevalent. However, in protic solvents like water, intermolecular hydrogen bonds with the solvent can become dominant, favoring more extended conformations. acs.org MD simulations can capture this dynamic equilibrium, revealing the population and lifetimes of different conformers and the pathways for their interconversion. nih.govmdpi.com
Table 2: Key Rotatable Bonds and Potential Conformational States for MD Analysis
| Rotatable Bond | Torsion Angle | Description of Motion | Potential Conformations to Analyze |
| C1-C2 | O1-C1-C2-N | Orients one hydroxyl group relative to the amino group. | Gauche, Anti |
| C2-C3 | N-C2-C3-O3 | Orients the other hydroxyl group relative to the amino group. | Gauche, Anti |
| C-N | C2-N-C(methyl)-H | Rotation of the methyl group on the nitrogen. | Staggered, Eclipsed |
| C-O | C-C-O-H | Rotation of the hydroxyl protons. | Defines H-bond donor/acceptor capability. |
Analysis of Intramolecular and Intermolecular Interactions
Hydrogen Bonding Networks
The presence of three hydrogen bond donor groups (one N-H and two O-H) and three acceptor atoms (one nitrogen and two oxygens) makes this compound capable of forming complex hydrogen bonding networks. guidechem.com These interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules). quora.com
Intramolecular hydrogen bonds are likely to occur in the gas phase or in non-polar solvents, leading to cyclic conformations. The most probable interactions would be of the O-H···N or O-H···O type, forming a six-membered ring, or N-H···O, also forming a six-membered ring. Studies on similar amino alcohols show that they form some of the strongest known intramolecular hydrogen bonds, with the basicity of the nitrogen atom playing a crucial role. psu.edursc.org The O-H···N interaction is generally considered stronger than the N-H···O interaction due to the greater polarity of the O-H bond. nih.gov
In the condensed phase (liquid or solid), intermolecular hydrogen bonding is expected to dominate. These interactions lead to the association of molecules, significantly influencing physical properties such as boiling point and viscosity. rsc.org The molecule can act as both a hydrogen bond donor and acceptor, creating an extensive three-dimensional network that connects multiple molecular units.
Table 3: Potential Hydrogen Bonds in this compound
| Donor | Acceptor | Type | Ring Size (if intramolecular) | Expected Relative Strength |
| O-H | N | Intramolecular | 6-membered | Strong |
| O-H | O (other hydroxyl) | Intramolecular | 6-membered | Moderate |
| N-H | O | Intramolecular | 6-membered | Moderate |
| O-H | O (of another molecule) | Intermolecular | N/A | Strong |
| O-H | N (of another molecule) | Intermolecular | N/A | Strong |
| N-H | O (of another molecule) | Intermolecular | N/A | Moderate |
| N-H | N (of another molecule) | Intermolecular | N/A | Weak |
Non-Covalent Interaction (NCI) and Atoms in Molecules (AIM) Theory Applications
To visualize and quantify the subtle forces governing molecular structure, advanced theoretical methods like the Non-Covalent Interaction (NCI) index and the Quantum Theory of Atoms in Molecules (AIM) are employed. researchgate.netwikipedia.org
The NCI method is a powerful tool for visualizing non-covalent interactions in real space. acs.orgnih.gov It is based on the electron density and its reduced gradient. The output is typically a 3D plot where different types of interactions are represented by colored isosurfaces. For this compound, an NCI analysis would reveal:
Strong, attractive hydrogen bonds (both intra- and intermolecular) as distinct, disc-shaped isosurfaces colored blue or cyan located between the donor hydrogen and the acceptor atom (N or O). nih.gov
Weak van der Waals interactions as broader, sheet-like regions of green, indicating dispersion forces between aliphatic parts of the molecule.
Repulsive steric clashes as red or yellow patches, for example, if bulky groups are forced into close proximity in certain conformations.
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. wikipedia.orgacs.org A key feature of AIM is the identification of bond critical points (BCPs) where the electron density is at a minimum between two bonded atoms. For a hydrogen bond, the presence of a BCP between the hydrogen and the acceptor atom is a definitive criterion for the interaction. nih.govcapes.gov.br The values of the electron density (ρ) and its Laplacian (∇²ρ) at this critical point provide quantitative information about the strength and nature of the bond. researchgate.net A higher electron density and a positive Laplacian at the H···acceptor BCP are characteristic of a strong, closed-shell interaction, typical of hydrogen bonds. nih.govresearchgate.net
Table 4: Theoretical Signatures of Interactions from NCI and AIM Analysis
| Interaction Type | NCI Visualization | AIM Analysis Signature |
| Intramolecular O-H···N H-Bond | Blue/cyan disc-shaped isosurface between the hydroxyl H and the N atom. | Presence of a Bond Critical Point (BCP) between H and N. High ρ and positive ∇²ρ at the BCP. |
| van der Waals (CH···HC) | Broad, diffuse green isosurfaces between hydrocarbon portions. | BCPs with very low ρ and near-zero ∇²ρ. |
| Steric Repulsion | Red/yellow splotches in regions of high steric strain. | No BCP; characterized by high energy density. |
Applications in Advanced Chemical Synthesis and Materials Science
Chiral Auxiliaries and Ligands in Asymmetric Transformations
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com The auxiliary introduces a chiral center, which directs subsequent chemical reactions to occur with a high degree of stereoselectivity, before being removed from the molecule. wikipedia.org This strategy is fundamental in producing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. nih.govnih.gov
Compounds with an aminodiol structure are valuable precursors for chiral ligands and auxiliaries. mdpi.comresearchgate.net For instance, derivatives of aminodiols have been successfully employed as chiral catalysts in reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The nitrogen and oxygen atoms of the aminodiol can chelate to a metal center, forming a rigid chiral environment that biases the approach of reactants.
While direct research on 2-(methylamino)propane-1,3-diol as a chiral auxiliary is not extensively documented, its structure is analogous to moieties used in well-established auxiliaries like Evans' oxazolidinones. researchgate.net By reacting with a carbonyl compound, this compound could form a chiral oxazolidine (B1195125) ring. The stereocenter of the diol would then direct reactions such as alkylations or aldol (B89426) additions on a substituent attached to the ring, before being cleaved to release the enantiomerically enriched product. The inherent chirality, if resolved, and the presence of coordinating heteroatoms make it a promising candidate for the development of new chiral ligands for metal-catalyzed asymmetric transformations. rug.nlmdpi.com
Table 1: Comparison of Selected Chiral Auxiliaries and Potential Features of a this compound-Derived Auxiliary
| Auxiliary Type | Core Structure | Typical Application | Potential Features of a this compound Auxiliary |
|---|---|---|---|
| Evans' Oxazolidinone | Oxazolidin-2-one | Asymmetric aldol reactions, alkylations, acylations. researchgate.net | Could form a substituted oxazolidine ring. The N-methyl group could influence the steric environment. |
| Oppolzer's Camphorsultam | Sultam derived from camphor | Asymmetric Diels-Alder reactions, Michael additions, alkylations. wikipedia.org | N/A (Structurally dissimilar) |
| Pinane-based Aminodiols | Aminodiol on a pinane (B1207555) scaffold | Asymmetric addition of organozincs to aldehydes. mdpi.comresearchgate.net | As a simple, acyclic aminodiol, it could offer more conformational flexibility compared to rigid bicyclic systems. |
Employment in Peptidomimetics and Natural Product Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased target selectivity. cam.ac.uknih.gov This often involves replacing labile amide bonds with more robust chemical linkages. cam.ac.uk
Aminodiol units are valuable scaffolds in the construction of peptidomimetics and are found in the core of some biologically active molecules. mdpi.comresearchgate.net For example, 2-amino-1,3-propanediol (B45262) derivatives are key components in pharmaceuticals like the immunosuppressant Fingolimod. google.comgoogle.com The aminodiol motif can function as a dipeptide isostere, replacing a two-amino-acid segment of a peptide chain while maintaining a similar spatial arrangement of side chains.
This compound can be envisioned as a versatile building block in this context. Its 1,3-diol functionality can be used to link to other molecular fragments, while the secondary amine provides a point for further derivatization, mimicking the peptide backbone. Its incorporation could introduce conformational constraints or new hydrogen bonding patterns, which are critical for biological activity.
Development of Polymeric Materials and Scaffolds
The presence of two primary hydroxyl groups and a secondary amine makes this compound a trifunctional monomer, suitable for creating highly structured polymers.
Diols are fundamental monomers for the synthesis of polyesters (via reaction with dicarboxylic acids) and polyurethanes (via reaction with diisocyanates). researchgate.net For instance, 2-methyl-1,3-propanediol (B1210203) (MPO), a structural isomer of the non-aminated backbone of the title compound, is widely used to produce polyesters and polyurethanes, where its branched structure inhibits crystallization and enhances flexibility. dcc.com.twmst.edugantrade.com Similarly, 1,3-propanediol (B51772) is a key monomer for producing bio-based polyesters like polytrimethylene terephthalate (B1205515) (PTT). researchgate.net
This compound can act as a diol monomer to form polyester (B1180765) or polyurethane chains. The N-methylamino group pendant to the polymer backbone would significantly alter the polymer's properties. This group could increase hydrophilicity, improve dyeability, and introduce a site of basicity, which could be useful for applications such as solid polymer electrolytes, where interactions with lithium ions are required. sigmaaldrich.com The amine could also act as an internal catalyst during polymerization.
Table 2: Comparison of Diol Monomers in Polymer Synthesis
| Monomer | Chemical Formula | Key Features in Polymers | Potential Contribution of this compound |
|---|---|---|---|
| 1,3-Propanediol | C₃H₈O₂ | Used in bio-based polyesters (PTT); provides good resilience. researchgate.net | Introduces a functional amine group, potential for increased hydrophilicity. |
| Neopentyl Glycol (NPG) | C₅H₁₂O₂ | High thermal and chemical stability; reduces crystallinity. mst.edu | Amine group offers a reactive site for cross-linking or post-polymerization modification. |
| 2-Methyl-1,3-propanediol (MPO) | C₄H₁₀O₂ | Asymmetric structure reduces crystallinity; enhances flexibility and weatherability. dcc.com.twmst.edu | Similar potential to reduce crystallinity, with the added functionality of the amine group. |
Cross-linking agents are molecules with three or more reactive sites that can form covalent bonds between linear polymer chains, creating a three-dimensional network. This network structure enhances the mechanical strength, thermal stability, and chemical resistance of the material. For example, MPO is used to modify resins, providing an excellent balance of tensile strength, elongation, and flexibility. dcc.com.tw
With its two hydroxyl groups and one secondary amine, this compound is a natural trifunctional cross-linking agent. It can be incorporated into polyester or polyurethane formulations where the hydroxyls react to form the main polymer chains, and the amine group serves as a reactive site for cross-linking with appropriate functional groups (e.g., epoxides or isocyanates). This would create a robust, thermoset material. The presence of the nitrogen atom within the cross-link could also enhance adhesion to substrates and modify the surface properties of the resulting resin.
Supramolecular Chemistry and Host-Guest Interactions
Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.gov Common hosts include macrocycles like cyclodextrins, calixarenes, and crown ethers, which have internal cavities capable of encapsulating guests. nih.govthno.org
The stability of these complexes depends on factors like size, shape, and electronic complementarity between the host and guest. nih.gov this compound, as a small, polar molecule with multiple hydrogen-bond donor (-OH, -NH) and acceptor (O, N) sites, is an ideal candidate to act as a guest. It could be encapsulated within the hydrophobic cavity of a cyclodextrin, with its hydroxyl and amino groups interacting with the host's portals. mdpi.com Such interactions could be used to control its solubility, protect it from degradation, or incorporate it into larger supramolecular assemblies for applications in sensing or materials science.
Biochemical Interactions and Enzymatic Mechanisms
Interaction with Enzymes and Modulation of Enzymatic Activity
Oxidoreductases: This class of enzymes could catalyze the oxidation of the primary or secondary alcohol groups, or the N-methyl group.
Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are crucial in the metabolism of a wide range of alcohols. It is plausible that an ADH could oxidize one of the primary hydroxyl groups of 2-(methylamino)propane-1,3-diol to an aldehyde. Subsequently, an ALDH could further oxidize the aldehyde to a carboxylic acid. The presence of the methylamino group at the C-2 position might influence the substrate specificity and reaction kinetics of these enzymes. For instance, studies on the biotransformation of 2-methyl-1,3-propanediol (B1210203) have shown its conversion to 3-hydroxy-2-methylpropionic acid through the action of ADH and ALDH from Gluconobacter oxydans. nih.gov
Monoamine Oxidases (MAOs): MAOs are well-known for their role in the degradation of monoamine neurotransmitters and other amines. nih.gov These enzymes catalyze the oxidative deamination of their substrates. nih.gov It is conceivable that this compound could act as a substrate or inhibitor for MAO-A or MAO-B, given its secondary amine structure. nih.govnih.gov The enzymatic reaction would likely involve the oxidation of the methylamino group, potentially leading to N-demethylation and the formation of an aldehyde.
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics and endogenous compounds. nih.gov CYPs are known to catalyze N-demethylation of secondary amines. nih.gov Therefore, CYP enzymes could mediate the N-demethylation of this compound, yielding 2-amino-1,3-propanediol (B45262) and formaldehyde. nih.govnih.gov Additionally, CYPs can hydroxylate alkyl chains, suggesting that the propanediol (B1597323) backbone could also be a target. nih.gov
Transferases:
N-Methyltransferases: These enzymes catalyze the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to an acceptor molecule. nih.gov While this compound is already N-methylated, it is theoretically possible that it could interact with N-methyltransferases, potentially as an inhibitor or, less likely, as a substrate for further methylation depending on the specific enzyme.
Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. chemicalbook.combyjus.com While the primary substrate for these enzymes are amino acids, some have broader substrate specificity. It is plausible that an aminotransferase could act on the amino group of this compound, although this is less likely given the N-methylation.
The following table summarizes the potential enzymatic interactions of this compound.
| Enzyme Class | Potential Action on this compound | Potential Product(s) |
|---|---|---|
| Alcohol Dehydrogenase (ADH) | Oxidation of a primary alcohol group | 3-(Methylamino)-2-hydroxypropanal |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde product from ADH action | 3-(Methylamino)-2-hydroxypropanoic acid |
| Monoamine Oxidase (MAO) | Oxidative deamination/N-demethylation | 2-Amino-1,3-propanediol, Formaldehyde |
| Cytochrome P450 (CYP) | N-demethylation or hydroxylation | 2-Amino-1,3-propanediol, Hydroxylated derivatives |
| Aminotransferase | Transamination (less likely) | 2-Keto-1,3-propanediol |
Mechanistic Studies of Biologically Relevant Transformations
Specific mechanistic studies on the biological transformations of this compound are not available. However, the mechanisms of the potential enzymatic reactions it could undergo are well-characterized for other substrates.
Oxidation by Dehydrogenases: The oxidation of alcohols by NAD(P)+-dependent dehydrogenases involves the transfer of a hydride ion from the alcohol substrate to the nicotinamide (B372718) ring of the cofactor, along with the release of a proton. The reaction proceeds through a transition state where the enzyme facilitates the hydride transfer.
N-demethylation by Cytochrome P450: The mechanism of N-demethylation by CYP enzymes is complex and can proceed through different pathways. One proposed mechanism involves an initial hydrogen atom abstraction from the N-methyl group by the highly reactive ferryl-oxo intermediate of the CYP catalytic cycle, followed by the recombination of the resulting carbon radical with the hydroxyl radical to form a carbinolamine. This carbinolamine is unstable and spontaneously decomposes to yield the demethylated amine and formaldehyde. nih.gov
Oxidative Deamination by Monoamine Oxidases: MAOs catalyze the oxidation of amines via a flavin adenine (B156593) dinucleotide (FAD) cofactor. The reaction involves the transfer of two electrons from the amine substrate to FAD, resulting in a reduced flavin and an imine product. The imine is then hydrolyzed to an aldehyde and ammonia (B1221849) (or a primary amine in the case of secondary amines). The reduced flavin is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide. nih.gov
The following table outlines the potential metabolic transformations of this compound based on known enzymatic reactions.
| Transformation | Enzyme(s) Potentially Involved | Key Mechanistic Step |
|---|---|---|
| Oxidation of primary alcohol | Alcohol Dehydrogenase | Hydride transfer to NAD(P)+ |
| N-demethylation | Cytochrome P450, Monoamine Oxidase | Hydrogen atom abstraction (CYP) or two-electron oxidation (MAO) |
| Oxidative Deamination | Monoamine Oxidase | Formation of an imine intermediate followed by hydrolysis |
Future Research Directions and Concluding Perspectives
Emerging Methodologies in 2-(Methylamino)propane-1,3-diol Synthesis
The synthesis of aminopropanediols is a cornerstone of their study and application. While traditional methods have proven effective, emerging methodologies are focused on improving efficiency, selectivity, and sustainability. For the synthesis of this compound and its derivatives, future research is likely to concentrate on several key areas:
Biocatalysis: The use of enzymes to catalyze the synthesis of aminopropanediols offers the potential for high stereoselectivity and milder reaction conditions compared to traditional chemical methods. Research into identifying or engineering specific transaminases or other enzymes for the selective amination of appropriate diol precursors is a promising avenue.
Continuous Flow Chemistry: Flow chemistry provides advantages in terms of safety, scalability, and reaction control. The synthesis of related compounds, such as 3-Amino-1,2-propanediol, has been demonstrated using continuous flow reactors, achieving high yields in short residence times. chemicalbook.com Applying this technology to the N-methylation of 2-amino-1,3-propanediol (B45262) or the direct synthesis of this compound could lead to more efficient and scalable production processes.
Catalytic Reductive Amination: Developing novel catalysts for the reductive amination of 2-hydroxy-1,3-propanedial or related precursors with methylamine (B109427) represents a direct and atom-economical approach. Research into new homogeneous or heterogeneous catalysts that can operate under mild conditions with high selectivity will be crucial.
Advanced Protection Group Strategies: The synthesis of complex molecules from aminopropanediol backbones often requires sophisticated use of protecting groups to differentiate the reactivity of the amine and hydroxyl functionalities. Future work will likely involve the development of novel, orthogonal protecting group strategies that allow for the selective functionalization of this compound, enabling its incorporation into more complex target structures. For instance, a general two-step strategy has been used for the synthesis of functional cyclic carbonate monomers from 2-amino-1,3-propane diols, which involves the chemoselective reaction of the amino group followed by intramolecular cyclization. rsc.org
Advanced Computational Approaches for Predicting Reactivity and Interactions
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational models can provide deep insights into its intrinsic properties and potential applications.
Machine Learning (ML) and Artificial Intelligence (AI): ML models are increasingly used to predict chemical reactivity and molecular properties with remarkable speed and accuracy. stmjournals.comnih.gov By training algorithms on large datasets of known reactions and molecular interactions, it is possible to predict the reactivity of this compound in various chemical environments or to screen for its potential as a ligand for specific biological targets. nih.gov This approach can accelerate the discovery of new reactions and applications.
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods provide a balance between the accuracy of quantum mechanics and the efficiency of molecular mechanics, making them suitable for studying large systems. stmjournals.com These methods can be employed to model the interaction of this compound with biological macromolecules, such as enzymes or receptors, providing detailed information about binding modes and energies. nih.gov This is particularly relevant for designing new derivatives with specific biological activities.
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of molecules over time. stmjournals.com For this compound, MD simulations can be used to explore its conformational landscape, study its solvation properties, and simulate its interactions with other molecules in a dynamic fashion. This can reveal key information about the structural flexibility of the molecule and the nature of its intermolecular forces, which are crucial for its application in materials science and drug design. nih.gov
Molecular Electron Density Theory (MEDT): This theory is a powerful tool for studying the mechanisms of organic reactions. mdpi.com Applying MEDT to reactions involving this compound can help elucidate reaction pathways and predict the selectivity of different transformations, aiding in the design of more efficient synthetic routes.
Novel Applications in Interdisciplinary Chemical Research
The bifunctional nature of this compound, possessing both a secondary amine and two primary hydroxyl groups, makes it a versatile building block for a wide range of applications across different scientific disciplines.
Polymer Chemistry: Aminopropanediols are valuable monomers for the synthesis of functional polymers. 2-Amino-1,3-propane diols have been used to create aliphatic cyclic carbonate monomers, which are precursors to biocompatible and biodegradable polymers. rsc.org The methylamino group in the target compound could be used to introduce specific properties, such as altered hydrophilicity or pH-responsiveness, into novel polyurethanes, polyesters, or polycarbonates.
Materials Science: The ability of the hydroxyl and amine groups to form hydrogen bonds and coordinate with metal ions makes this compound an interesting candidate for the development of new materials. This includes its potential use as a component in the synthesis of metal-organic frameworks (MOFs), coordination polymers, or as a cross-linking agent in hydrogels. Related sulfur-containing dithiol compounds have been explored for applications in creating conductive materials. mdpi.com
Medicinal Chemistry: Aminopropanediol derivatives are important in pharmaceuticals. For example, 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol (Fingolimod) is an immunosuppressant drug. google.com The this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. Its structure could be modified to optimize binding to biological targets, and computational docking studies could guide these efforts. mdpi.com
Catalysis: The amine and diol functionalities allow for the development of novel ligands for asymmetric catalysis. By coordinating to a metal center, derivatives of this compound could create a chiral environment that directs the stereochemical outcome of a chemical reaction, which is of significant importance in the synthesis of enantiomerically pure compounds.
Challenges and Opportunities in Aminopropanediol Chemistry
The field of aminopropanediol chemistry, while rich with potential, also faces several challenges that provide opportunities for future innovation.
Challenge: Selectivity and Stereocontrol: A primary challenge in the synthesis of complex molecules from aminopropanediols is achieving high levels of regioselectivity and stereoselectivity. Differentiating the reactivity of the two hydroxyl groups and controlling the stereochemistry at the C2 position are often non-trivial tasks.
Opportunity: Development of Novel Catalytic Systems: This challenge presents an opportunity for the development of new catalysts and synthetic methods that can provide precise control over the chemical architecture. This includes enzyme-based systems and advanced organometallic catalysts that can achieve high levels of selectivity under mild conditions.
Challenge: Scalability of Synthesis: Transitioning a synthetic route from a laboratory scale to large-scale industrial production can be difficult. google.com Issues such as cost of reagents, reaction safety, and purification efficiency become more pronounced.
Opportunity: Process Chemistry and Engineering: There is a significant opportunity for chemical engineers and process chemists to develop robust, safe, and commercially viable processes for the synthesis of this compound and its derivatives. The application of continuous flow manufacturing and other process intensification technologies will be key. google.com
Challenge: Understanding Structure-Property Relationships: Fully understanding how the molecular structure of aminopropanediol derivatives relates to their macroscopic properties (e.g., biological activity, material strength) is a complex endeavor.
Opportunity: Integrated Computational and Experimental Workflows: The integration of advanced computational modeling with high-throughput experimental screening offers a powerful approach to systematically explore structure-property relationships. stmjournals.com This synergy can accelerate the design and discovery of new aminopropanediols with tailored functionalities for specific applications, from pharmaceuticals to advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Methylamino)propane-1,3-diol, and what key intermediates are involved?
- Methodology : The synthesis typically involves reductive amination or nucleophilic substitution. For example, intermediates like brominated precursors (e.g., 2-bromoacetyl chloride) can react with amines under basic conditions (e.g., LiOH) to form the diol backbone. Hydrogenation with catalysts like Pd/C in ethanol is often used to reduce nitro or imine groups to amines .
- Key Steps :
Protection of hydroxyl groups to avoid side reactions.
Use of triethylsilane as a reducing agent for selective deprotection.
Final purification via recrystallization or column chromatography .
Q. How can the purity of this compound be assessed using chromatographic techniques?
- Analytical Workflow :
HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm. Compare retention times against certified reference standards .
GC-MS : Derivatize the compound with trimethylsilyl chloride to enhance volatility. Monitor for characteristic fragments like m/z 73 (TMS group) and molecular ions .
- Validation : Ensure resolution of impurities (e.g., residual solvents or unreacted intermediates) with detection limits ≤0.1% .
Advanced Research Questions
Q. What strategies resolve conflicting data on polymorphic forms of this compound in crystallography studies?
- Approach :
PXRD and DSC : Compare experimental diffraction patterns (e.g., 2θ = 12.5°, 18.3°) and thermal profiles (melting points, enthalpy changes) with computational models (e.g., Mercury CSD) to identify discrepancies .
Solvent Screening : Recrystallize from polar aprotic solvents (e.g., DMF) to isolate metastable polymorphs. Use slurry conversion experiments to assess thermodynamic stability .
- Case Study : A polymorph with higher bioavailability was stabilized using β-cyclodextrin, as shown in analogous diol formulations .
Q. How can researchers optimize the stability of this compound in aqueous formulations to prevent degradation?
- Formulation Design :
Stabilizers : Add cyclodextrins (e.g., α-cyclodextrin at a 1:1 molar ratio) to encapsulate the diol, reducing hydrolysis. Saccharides (e.g., trehalose) further inhibit oxidation .
pH Control : Maintain formulations at pH 5.0–6.5 using citrate buffers to minimize amine protonation and aggregation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation products (e.g., aldehydes) via LC-MS .
Q. What experimental designs are recommended for evaluating the immunosuppressive activity of this compound derivatives?
- In Vivo Models :
Autoimmune Disease : Use murine experimental autoimmune encephalomyelitis (EAE) to assess reduction in clinical scores and cytokine levels (e.g., IL-17, TNF-α) .
Dose Optimization : Administer 0.25–1.0 mg/kg orally daily. Compare lymphocyte counts in blood and lymph nodes via flow cytometry .
- Mechanistic Studies : Perform receptor binding assays (e.g., S1P1 receptor) using radiolabeled derivatives (³H-FTY720) to quantify affinity .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in reported yields (40–85%) may arise from differences in reducing agents (e.g., Pd/C vs. Raney Ni). Standardize reaction conditions (e.g., H₂ pressure, solvent purity) for reproducibility .
- Polymorph Stability : Conflicting reports on the dominant crystalline form may reflect solvent-dependent nucleation. Use seed crystals to control crystallization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
